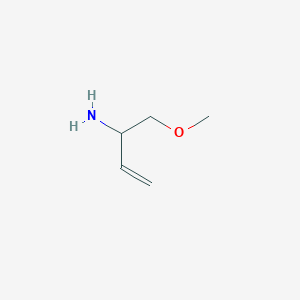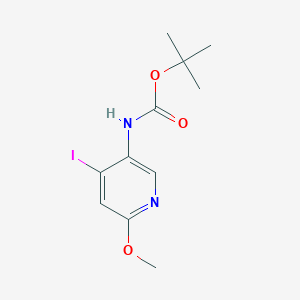
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
Descripción general
Descripción
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position, an iodine atom at the 4th position, and a carbamic acid tert-butyl ester group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the iodine atom may result in the formation of hydrogen or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow for the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the production of high-value products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The methoxy and iodine groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
4-Iodobenzoic acid: Similar in having an iodine atom, but differs in the overall structure and functional groups.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Shares the pyridine ring but has different substituents and functional groups.
Uniqueness: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is unique due to the specific combination of methoxy, iodine, and carbamic acid tert-butyl ester groups on the pyridine ring
Propiedades
IUPAC Name |
tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBITMHESFEWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
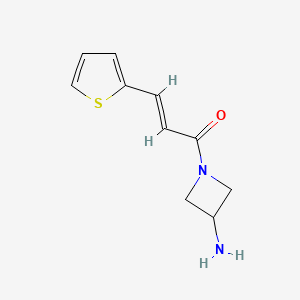
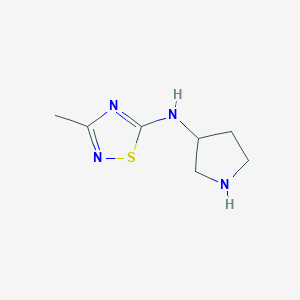
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
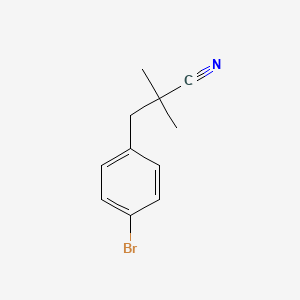

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
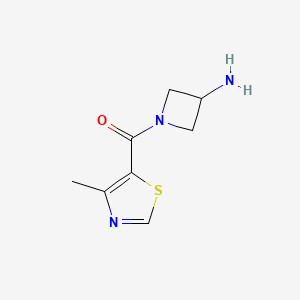
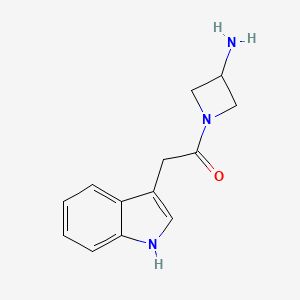
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
